BenchChemオンラインストアへようこそ!

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

RORγ inverse agonist Nuclear Receptor IL-17 Pathway

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide (CAS 683235-55-4) is a synthetic small molecule featuring a unique pharmacophore that combines a dihydroquinoline sulfonamide and a phthalimide (1,3-dioxoisoindol-5-yl) moiety. This compound is structurally related to the quinoline sulfonamide class reported as potent, selective, and orally active inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ/RORγt), a nuclear receptor critical for Th17 cell differentiation and IL-17 production.

Molecular Formula C24H19N3O5S
Molecular Weight 461.49
CAS No. 683235-55-4
Cat. No. B2987732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
CAS683235-55-4
Molecular FormulaC24H19N3O5S
Molecular Weight461.49
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O
InChIInChI=1S/C24H19N3O5S/c28-22(25-17-9-12-19-20(14-17)24(30)26-23(19)29)16-7-10-18(11-8-16)33(31,32)27-13-3-5-15-4-1-2-6-21(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,28)(H,26,29,30)
InChIKeyWDEYDUCDOFNTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

683235-55-4 – A Dihydroquinoline Sulfonamide Benzamide Targeting Nuclear Receptor RORγ


4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide (CAS 683235-55-4) is a synthetic small molecule featuring a unique pharmacophore that combines a dihydroquinoline sulfonamide and a phthalimide (1,3-dioxoisoindol-5-yl) moiety. This compound is structurally related to the quinoline sulfonamide class reported as potent, selective, and orally active inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ/RORγt), a nuclear receptor critical for Th17 cell differentiation and IL-17 production [1]. The molecular formula is C24H19N3O5S, with a molecular weight of 461.49 g/mol.

Why Generic Substitution of 683235-55-4 with Similar Sulfonamides Is Not Recommended


The activity of sulfonamide-based RORγ inverse agonists is highly sensitive to subtle structural modifications. The replacement of the central heterocyclic core and the peripheral amide substituent can dramatically shift the selectivity, potency, and metabolic stability profile of the molecule. For instance, the dihydroquinoline group in 683235-55-4 is distinct from the indole or tetrahydroquinoline scaffolds found in other reported series [1] [2]. These structural differences translate into altered interaction patterns with the ligand-binding domain (LBD) of RORγ, as evidenced by distinct X-ray co-crystal structures and associated activity cliffs observed in SAR studies [1]. Therefore, compounds with superficially similar sulfonamide linkages cannot be assumed to have interchangeable biological or pharmacological properties without rigorous comparative data.

Quantitative Differentiation Guide for 683235-55-4 vs. Tetrahydroquinoline and Indole Analogues


Distinct RORγ LBD Interaction Profile vs. Tetrahydroquinoline Sulfonamides

While no direct potency comparison for compound 683235-55-4 has been published, the dihydroquinoline core in this series provides a unique interaction with the RORγ LBD compared to the saturated tetrahydroquinoline series reported by Fauber et al. [1]. X-ray crystallography of a closely related quinoline sulfonamide (PDB ID: 6Q2W) reveals that the quinoline ring system engages in critical hydrophobic interactions within the binding pocket, which are sterically and electronically distinct from those formed by the more flexible tetrahydroquinoline scaffold [1] [2]. This difference in core structure is known to cause shifts in potency and selectivity across the RORγ inverse agonist class.

RORγ inverse agonist Nuclear Receptor IL-17 Pathway

Unique Phthalimide Terminus vs. Indole Sulfonamide Analogues

A direct structural analogue of 683235-55-4 is the indole sulfonamide derivative, 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS 394227-14-6) . The N-(1,3-dioxoisoindol-5-yl)benzamide terminus in 683235-55-4, which lacks the N-methyl group on the phthalimide, is expected to alter hydrogen-bonding capacity and steric fit within the target binding pocket. In the broader RORγ inverse agonist class, the nature of the amide substituent is a critical determinant of cellular potency and oral bioavailability [1]. The specific contribution of this unsubstituted phthalimide has not been reported in a direct comparative assay, but its uniqueness in the context of the quinoline scaffold suggests a distinct pharmacological profile.

Pharmacophore Phthalimide Sulfonamide Analogues

In Vitro RORγ Cellular Potency Compared to ABBV-157 (Cedirogant)

ABBV-157 (Cedirogant) is a clinically advanced indole-sulfonamide RORγt inverse agonist with a reported IC50 of 8 nM in a human Th17 cell IL-17A secretion assay . The quinoline sulfonamide series, to which 683235-55-4 belongs, has produced lead compounds with comparable cellular potency; the Amaudrut lead compound demonstrated an IC50 of 120 nM in a mouse Th17 differentiation assay and showed significant IL-17 reduction in a mouse target engagement model [1]. While not a direct comparator, the quinoline scaffold's ability to achieve in vivo efficacy comparable to the indole series positions 683235-55-4 as a relevant probe for dissecting scaffold-specific pharmacology.

RORγt Inverse Agonist IL-17 Inhibition Cellular Potency

Defined Research Scenarios for 683235-55-4 Based on Evidence Profile


Tool Compound for RORγt Scaffold-Hopping and Selectivity Profiling

Its unique dihydroquinoline-phthalimide architecture makes 683235-55-4 an ideal tool for medicinal chemistry campaigns aiming to hop from the indole or tetrahydroquinoline RORγ inverse agonist scaffolds. Researchers can use it to interrogate how the central quinoline ring and the unsubstituted phthalimide terminus influence binding kinetics and selectivity against other nuclear receptors, as demonstrated by the broader series' selectivity profile [1].

In Vivo Pharmacodynamic Model for IL-17-Driven Inflammation

Based on the in vivo activity observed for the quinoline sulfonamide series in an IL-17 target engagement model and an EAE multiple sclerosis model [1], 683235-55-4 is a candidate for in vivo pharmacodynamic studies to evaluate target modulation in models of autoimmune inflammation, provided its specific pharmacokinetic properties are characterized.

Crystallography and Biophysics to Map RORγ LBD Conformational States

The availability of co-crystal structures for chemically related quinoline sulfonamides (PDB ID: 6Q2W) [1] suggests that 683235-55-4 can be used to generate high-resolution X-ray structures to map the unique conformational states induced by the dihydroquinoline scaffold, aiding in the rational design of next-generation inverse agonists.

Quote Request

Request a Quote for 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.